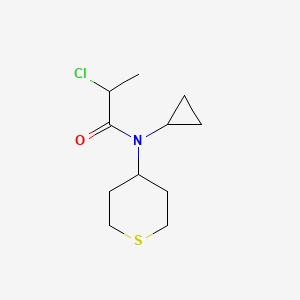

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Descripción

2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a structurally complex small molecule characterized by a propanamide backbone substituted with a cyclopropyl group, a tetrahydro-2H-thiopyran-4-yl moiety, and a chlorine atom at the β-position. Its structural analogs (e.g., propanamide derivatives) are frequently synthesized via nucleophilic substitution or acyl chloride reactions, as exemplified in .

Propiedades

IUPAC Name |

2-chloro-N-cyclopropyl-N-(thian-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNOS/c1-8(12)11(14)13(9-2-3-9)10-4-6-15-7-5-10/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBVJAUWXSTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1CC1)C2CCSCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acyl Chloride Formation from Tetrahydro-2H-thiopyran-4-carboxylic Acid

- Reagents: Oxalyl chloride or thionyl chloride with catalytic DMF

- Solvent: Dichloromethane (DCM) or dry acetonitrile

- Temperature: Initially cooled to 0 °C, then warmed to room temperature

- Reaction time: 1–2 hours

- Notes: Excess reagent is removed by evaporation and co-distillation with toluene to ensure purity.

| Parameter | Details |

|---|---|

| Starting material | Tetrahydro-2H-thiopyran-4-carboxylic acid |

| Chlorinating agent | Oxalyl chloride or thionyl chloride |

| Catalyst | DMF (trace amounts) |

| Solvent | DCM or acetonitrile |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–2 hours |

| Yield | Typically >90% for acyl chloride intermediate |

Amide Bond Formation with N-Cyclopropylamine

- Reagents: N-cyclopropylamine or its salt, base such as N-methylmorpholine or 4-methylmorpholine

- Solvent: DCM or other aprotic solvents

- Temperature: Room temperature to slightly elevated (20–25 °C)

- Reaction time: 2–4 hours

- Work-up: Washing with aqueous acid and base to remove impurities, drying over MgSO4, and concentration under reduced pressure

| Parameter | Details |

|---|---|

| Acyl chloride intermediate | From previous step |

| Amine | N-cyclopropylamine |

| Base | N-methylmorpholine or 4-methylmorpholine |

| Solvent | DCM |

| Temperature | 20–25 °C |

| Reaction time | 2–4 hours |

| Yield | Typically 70–95% |

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acyl chloride formation | Tetrahydro-2H-thiopyran-4-carboxylic acid + oxalyl chloride, DMF catalyst, DCM, 0 °C to RT, 2 h | 90–95 | Purified by evaporation and co-distillation |

| Amide formation | Acyl chloride + N-cyclopropylamine + N-methylmorpholine, DCM, RT, 3 h | 75–90 | Washed with aqueous acid/base, dried over MgSO4 |

| Alpha-chlorination | Using 2-chloropropanoyl chloride directly or halogenation with NCS | 70–85 | Controlled temperature to avoid over-halogenation |

Analytical and Purification Notes

- Purification: Column chromatography on silica gel is commonly used to purify the final amide product, employing gradients of ethyl acetate and hexane.

- Characterization:

- LC-MS confirms molecular ion peaks consistent with the expected mass (e.g., [M+H]+ at m/z corresponding to the chlorinated amide).

- ^1H NMR and ^13C NMR spectra confirm the presence of cyclopropyl, tetrahydro-thiopyran, and amide functionalities.

- IR spectroscopy confirms characteristic amide carbonyl stretch (~1650 cm^-1) and C–Cl bonds.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Acyl chloride formation | Oxalyl chloride, DMF, DCM, 0 °C to RT, 2 h | 90–95 | Efficient conversion, easy removal of excess reagent |

| Amide bond formation | Acyl chloride + N-cyclopropylamine + base, DCM, RT, 3 h | 75–90 | Clean reaction, base neutralizes HCl byproduct |

| Alpha-chlorination | 2-chloropropanoyl chloride or NCS halogenation | 70–85 | Control of temperature critical to avoid side reactions |

Research Findings and Considerations

- The use of oxalyl chloride with catalytic DMF is a preferred method for generating acyl chlorides from tetrahydro-2H-thiopyran carboxylic acids due to high yield and mild conditions.

- Amide bond formation proceeds efficiently in dichloromethane with tertiary amine bases, which also scavenges HCl produced.

- Direct use of 2-chloropropanoyl chloride simplifies the synthesis by combining chlorination and acylation steps.

- Alternative halogenation methods require careful control to prevent over-halogenation or decomposition.

- Purification by silica gel chromatography yields analytically pure material suitable for further biological or pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

Industry: Utilized in the development of new materials and chemicals with improved properties.

Mecanismo De Acción

The mechanism by which 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

(a) Propanamide Derivatives with Heterocyclic Substitutions

- N-Methylpropanamide Derivatives (e.g., compound 5 in ): Synthesized via reaction of 4-aminothiophenol with acyl chlorides. These compounds exhibit aromatic and heterocyclic substituents but lack the cyclopropyl or thiopyran groups seen in the target compound. Their synthesis involves potassium tert-butoxide and DMF as solvents, with yields up to 87% .

- SARS-CoV-2 Mpro Inhibitor (): The propanamide derivative N-(5-tert-butyl-1H-pyrazol-3-yl)-N-[(1R)-2-[(2-ethyl-6-methylphenyl)amino]-2-oxo-1-(pyridin-3-yl)ethyl]propanamide features a pyrazole-pyridine scaffold. Unlike the target compound, it includes bulky tert-butyl and phenyl groups, which enhance binding to protease enzymes via residues like Cys145 and Glu166 .

(b) Chlorinated Propanamides

- 4-Chloropyridine-2-carbonyl Chloride Hydrochloride (compound 4 in ): A chlorinated precursor used in synthesizing bioactive amides.

Bioactivity and Functional Group Contributions

- Herbicidal Activity (): Propanamide derivatives like 2-amino-3-phenylpropanamide are reported as bioherbicidal agents. The chlorine atom in the target compound may enhance lipophilicity and membrane permeability, akin to chlorinated analogs in plant-derived herbicides .

Physicochemical Properties (Hypothetical Comparison)

Actividad Biológica

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a synthetic compound with significant interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticonvulsant effects, and its interaction with biological targets such as the retinoid-related orphan receptor gamma (RORγ).

Chemical Structure and Properties

The molecular formula of 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is C12H20ClNOS, with a molecular weight of approximately 261.81 g/mol. Its structure includes a chloro group, a cyclopropyl moiety, and a tetrahydro-2H-thiopyran ring, which contribute to its reactivity and biological activity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H20ClNOS |

| Molecular Weight | 261.81 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | 2-chloro-N-cyclopropyl-N-(thian-4-yl)propanamide |

Antimicrobial Activity

Preliminary studies indicate that 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exhibits notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives range from 1.95 to 15.62 mg/ml , demonstrating effectiveness against Gram-positive bacteria .

Anticonvulsant Effects

In animal models, derivatives related to this compound have shown statistically significant anticonvulsant activity. For instance, specific compounds demonstrated protective effects in seizure models, indicating potential therapeutic applications in epilepsy .

Interaction with RORγ

Research suggests that this compound may interact with RORγ, a receptor involved in immune responses and inflammation. Modulating RORγ activity can have therapeutic implications for autoimmune diseases and inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, it is essential to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | Contains an amino group instead of a chloro group | Potentially similar RORγ modulation |

| 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | Contains a thiadiazole ring | Investigated for proteomics applications |

| N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)-propanoic acid | Lacks chloro substitution | Explored for anti-inflammatory properties |

This table highlights how structural variations significantly influence biological activity, emphasizing the importance of the chloro group in enhancing biological modulation.

Case Studies and Research Findings

Recent studies have further elucidated the potential of this compound in various therapeutic areas:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antimicrobial properties against respiratory pathogens. This finding supports its potential use in treating bacterial infections .

- Anticonvulsant Properties : In a pentylenetetrazole-induced seizure model, certain derivatives showed significant anticonvulsant effects, suggesting their applicability in epilepsy treatment .

- RORγ Modulation : Investigations into the modulation of RORγ by this compound indicate its potential role in developing therapies for autoimmune disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.